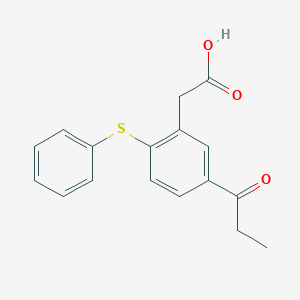

2-Phenylthio-5-propionylphenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

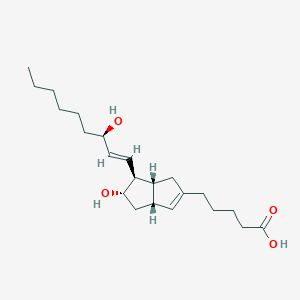

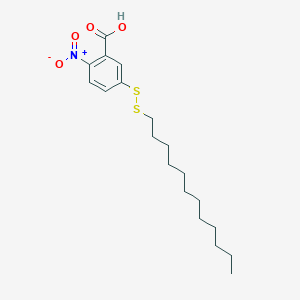

2-Phenylthio-5-propionylphenylacetic acid is a chemical compound with the molecular formula C17H16O3S . It has a molecular weight of 300.37 . This compound is a useful synthetic intermediate in the synthesis of Zaltoprofen , an inhibitor of Cox-1 and Cox-2 .

Molecular Structure Analysis

The molecular structure of 2-Phenylthio-5-propionylphenylacetic acid is crucial in determining its chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylthio-5-propionylphenylacetic acid are not detailed in the available resources, phenylacetic acid derivatives, including compounds like this one, are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity.Physical And Chemical Properties Analysis

This compound has a melting point of 108-110°C and a predicted boiling point of 499.4±45.0 °C . Its density is predicted to be 1.26±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Synthesis of Anti-Inflammatory Agents

2-Phenylthio-5-propionylphenylacetic acid is a key intermediate in the synthesis of Zaltoprofen , a nonsteroidal anti-inflammatory drug (NSAID) . Zaltoprofen is known to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with a preference for COX-2 inhibition, which is associated with its anti-inflammatory properties .

Anticancer Research

Derivatives of phenylacetic acid, including 2-Phenylthio-5-propionylphenylacetic acid, have shown potential in anticancer research. Compounds containing the phenylthio group have demonstrated significant cytotoxic activity against human cancer cell lines, suggesting their use as chemotherapeutic agents.

Antimicrobial Applications

Research has isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata , which exhibited inhibition of growth in several bacteria and fungi. This indicates the antimicrobial potency of these compounds, including 2-Phenylthio-5-propionylphenylacetic acid, and their potential use in developing new antimicrobial agents.

Chemical Reactivity and Synthesis Pathways

The compound is involved in various synthetic pathways, showcasing its chemical reactivity. It participates in reactions such as photostimulated reactions, amidation, and etherification processes, which are crucial for the synthesis of more complex molecules.

Molecular Structure Analysis

Studies involving X-ray diffraction and NMR spectroscopy have been conducted to understand the molecular structure of phenylacetic acid derivatives. The arrangement of atoms within these molecules is critical for their reactivity and interaction with other compounds.

Development of Synthetic Methodologies

Phenylacetic acid derivatives undergo a range of chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For example, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, highlighting the versatility of these compounds in synthetic chemistry.

Pharmaceutical Research

Due to their versatile chemical properties, compounds like 2-Phenylthio-5-propionylphenylacetic acid are significant in pharmaceutical research. They serve as intermediates in the synthesis of various pharmacologically active molecules.

Mecanismo De Acción

Target of Action

The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .

Mode of Action

2-Phenylthio-5-propionylphenylacetic Acid interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXFJQJYOGXHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545840 |

Source

|

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylthio-5-propionylphenylacetic acid | |

CAS RN |

103918-73-6 |

Source

|

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)

![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)